Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family
Mechanism of Action
Target of Action
The compound belongs to the class of pyrrolopyridines, which are known to interact with various biological targets. For instance, some pyrrolopyridine derivatives show inhibitory effects against fibroblast growth factor receptors (FGFRs), which play essential roles in various types of tumors .
Mode of Action
This can lead to changes in cellular signaling pathways .
Biochemical Pathways
When pyrrolopyridines inhibit fgfrs, they can affect downstream signaling pathways such as ras–mek–erk, plcg, and pi3k–akt .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits FGFRs, it could potentially slow tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrrolopyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolopyridine derivatives.
Scientific Research Applications
Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown its potential as a lead compound in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of materials with unique electronic or optical properties.
Comparison with Similar Compounds
Ethyl 1H-indole-3-carboxylate: Another heterocyclic compound with a similar structure but different biological activities.
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A closely related compound with variations in the substituent groups.
Uniqueness: Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fused pyrrole and pyridine rings provide a rigid framework that can interact with various molecular targets, making it a valuable compound in drug discovery and material science .
Properties
IUPAC Name |
ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8-4-7(2)12-6-10(8)13-9/h4-6,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFSMOBHBMAIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=NC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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